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Compound of Interest

Compound Name: 2-Fluoro-4-iodo-5-methylpyridine

Cat. No.: B124746

An In-depth Technical Guide to the Reactivity of 2-Fluoro-4-iodo-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-iodo-5-methylpyridine is a versatile heterocyclic building block of significant
interest in medicinal chemistry and agrochemical research.[1][2] Its unique substitution pattern,
featuring two distinct halogen atoms at positions activated by the pyridine nitrogen, allows for
highly selective and sequential functionalization. This dual reactivity makes it an invaluable
intermediate for constructing complex molecular architectures and for the synthesis of novel
drug candidates, particularly in the fields of oncology and neurological disorders.[1][2]

This technical guide provides a comprehensive overview of the core reactivity principles of 2-
fluoro-4-iodo-5-methylpyridine. It includes detailed experimental protocols for key
transformations, quantitative data from representative reactions, and logical workflow diagrams
to assist researchers in leveraging the synthetic potential of this compound.

Physicochemical Properties and Safety

A summary of the key properties of 2-fluoro-4-iodo-5-methylpyridine is provided below.
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Property Value

CAS Number 153034-94-7

Molecular Formula CeHsFIN

Molecular Weight 237.01 g/mol

Appearance White to off-white crystalline powder
Melting Point 38-47 °C

Purity =>99% (GC)

Safety Information: GHS hazard statements indicate that this compound is harmful if swallowed
(H302) and causes serious eye damage (H318). Appropriate personal protective equipment
should be used during handling.

Core Reactivity Principles: A Tale of Two Halogens

The synthetic utility of 2-fluoro-4-iodo-5-methylpyridine stems from the differential reactivity
of its two halogen substituents. The reactivity is dictated by the position of the halogen on the
electron-deficient pyridine ring.

e C-4 lodo Group: The carbon-iodine bond is the weakest carbon-halogen bond. This position
is highly susceptible to palladium-catalyzed cross-coupling reactions, where the rate-
determining step is typically the oxidative addition of the palladium(0) catalyst to the C-I
bond. This site is the primary handle for forming new carbon-carbon and carbon-nitrogen
bonds.

e C-2 Fluoro Group: The fluorine atom at the C-2 position is strongly activated by the adjacent
ring nitrogen, making this site highly electron-deficient. Consequently, it is primed for
nucleophilic aromatic substitution (SNAr) reactions. The strong electronegativity of fluorine
makes it an excellent leaving group in this context.

This predictable selectivity allows for a modular approach to synthesis, where the C-4 position
can be functionalized first via cross-coupling, leaving the C-2 fluoro group available for a
subsequent nucleophilic substitution.
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Caption: Selective functionalization sites on 2-fluoro-4-iodo-5-methylpyridine.

Section 1: Palladium-Catalyzed Cross-Coupling at
the C-4 Position

The C-4 iodo group is the preferred site for a variety of palladium-catalyzed cross-coupling
reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyridine
core and various aryl or vinyl boronic acids or esters.

While specific data for 2-fluoro-4-iodo-5-methylpyridine is not widely published, the following
table provides expected yields based on the Suzuki-Miyaura coupling of a close structural
analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[3] These values
serve as a strong baseline for what can be expected under similar conditions.
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Arylboronic Acid Product Expected Yield (%)[3]
) ) 2-Fluoro-5-methyl-4-
Phenylboronic acid o ~85
phenylpyridine

2-Fluoro-5-methyl-4-(p-

4-Methylphenylboronic acid o ~88
tolyl)pyridine
2-Fluoro-4-(4-
4-Methoxyphenylboronic acid methoxyphenyl)-5- ~90
methylpyridine
) ) 4-(3-Chlorophenyl)-2-fluoro-5-
3-Chlorophenylboronic acid ~82

methylpyridine

This representative protocol is adapted from established procedures for halopyridines.[3]

Reaction Setup: To a flame-dried Schlenk flask, add 2-fluoro-4-iodo-5-methylpyridine (1.0
eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (KsPOa4, 2.5 eq).

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon).
Repeat this cycle three times.

Catalyst and Solvent Addition: Under the inert atmosphere, add
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05 eq). Add anhydrous 1,4-dioxane
and degassed water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of
substrate).[3]

Reaction: Stir the mixture vigorously at 85-95 °C. Monitor the reaction progress by TLC or
LC-MS. Reactions are typically complete within 12-18 hours.[3]

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a
pad of celite. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate under reduced pressure. Purify the crude product by flash column
chromatography.
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Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between the C-4 position and
a terminal alkyne, a valuable transformation for introducing linear, sp-hybridized fragments.

The following data for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine provides
a strong indication of the high yields achievable for this class of compounds under mild, room
temperature conditions.[4]

Terminal Alkyne Product Yield (%)[4]

6-((4-Ethylphenyl)ethynyl)-3-
1-Ethyl-4-ethynylbenzene ( ] y.p 'y.) ynyD) 92
fluoropicolinonitrile

3-Fluoro-6-
Phenylacetylene o o 93
(phenylethynyl)picolinonitrile

3-Fluoro-6-((4-
1-Ethynyl-4-methoxybenzene methoxyphenyl)ethynyl)picolin 85
onitrile

3-Fluoro-6-(3-hydroxyprop-1-
Prop-2-yn-1-ol _ (_ y- _ yprop 90
yn-1-yl)picolinonitrile

This protocol is based on standard procedures for iodoarenes.[5]

e Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-fluoro-4-iodo-5-
methylpyridine (1.0 eq), bis(triphenylphosphine)palladium(ll) dichloride [PdClz(PPhs)z] (0.02
eq), and copper(l) iodide (Cul) (0.04 eq).[5]
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» Solvent and Base: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (EtsN)
(2.0 eq). Stir the mixture at room temperature for 10 minutes.

» Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

e Reaction: Stir the reaction at room temperature or heat to 50-70 °C. Monitor progress by TLC
or GC-MS.

o Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with
water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

 Purification: Wash the combined organic layers with brine, dry over anhydrous Na=SOa, and
concentrate under reduced pressure. Purify the residue by column chromatography.

1. Reagent Setup 2. Add Solvent & Base 4. Stir & Heat 5. Work-up 6. Purify .
((lodupyridine, Rie Catalys[s)] [ (THF, EtsN) 3. Add Allyne (RT to 70 °C) (H20, Extraction) (Column Chromatography) Final Product

3. Microwave Irradiation
(100-140 °C, 15-30 min)

4. Work-up
(Dilute & Filter)

5. Purify

1. Reagent Setup in Vial 2. Add Solvent
(lodopyridine, Amine, Pd Catalyst, Ligand, Base) (Toluene or Dioxane) (Column Chromatography)

Final Product

3. Heat Mixture
(80-150 °C)

4. Quench & Extract
(H20, Organic Solvent)

5. Purify
(Chromatography)

1. Dissolve Substrate 2. Add Nucleophile
(in DMF or DMSO) (& Base if needed)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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